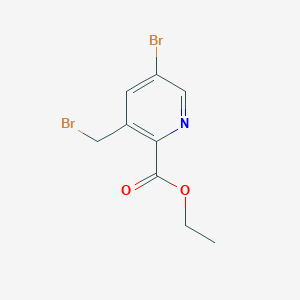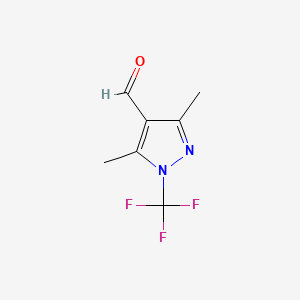
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a chloromethyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of pyrazole carboxylic acids or ketones.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in the synthesis of various chemicals.
Cyclopropylpyrazole: A compound with a similar pyrazole ring structure but different substituents.
Uniqueness: 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a cyclopropyl group on the pyrazole ring
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-cyclopropylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
CRNOHOCOSSJLLB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=CC=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)





![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)



![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)

![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)
